molecular formula C11H8Cl2 B13693328 2-(Dichloromethyl)naphthalene

2-(Dichloromethyl)naphthalene

Cat. No.: B13693328
M. Wt: 211.08 g/mol
InChI Key: ZGLSARJGRFRDFM-UHFFFAOYSA-N
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Description

Significance of Naphthalene (B1677914) Scaffolds in Chemical Synthesis

The naphthalene scaffold is a privileged structure in chemical synthesis, serving as a fundamental building block for a wide array of functional molecules. orgsyn.orgontosight.ai Its inherent aromaticity and extended π-system provide a rigid and predictable framework for the attachment of various functional groups. This versatility has led to the incorporation of naphthalene moieties into numerous compounds with significant applications, including pharmaceuticals, agrochemicals, dyes, and materials science. ontosight.ai The ability to selectively functionalize different positions on the naphthalene rings allows chemists to fine-tune the properties of the resulting molecules, making it a highly sought-after component in drug discovery and the development of advanced materials. beilstein-archives.org

Overview of Dichloromethylated Naphthalenes as Key Synthetic Intermediates

Within the broader family of halogenated naphthalenes, dichloromethylated naphthalenes are emerging as particularly useful synthetic intermediates. The dichloromethyl group (-CHCl₂) is a versatile functional handle that can be readily transformed into other valuable moieties, most notably the formyl group (-CHO) through hydrolysis. This transformation provides a direct route to naphthaldehydes, which are themselves important precursors for a variety of more complex molecules. orgsyn.orgnih.gov The Rieche formylation, which utilizes dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride, is a key reaction that proceeds via a dichloromethylated intermediate. nih.govbeilstein-journals.orgresearchgate.netbeilstein-journals.org This highlights the role of dichloromethylated naphthalenes as transient but crucial species in widely used synthetic methods.

Specific Research Focus on 2-(Dichloromethyl)naphthalene within the Naphthalene Derivative Landscape

While the broader class of halogenated naphthalenes has been extensively studied, specific research focusing solely on this compound is less prevalent in the scientific literature. Much of the available information is in the context of it being a potential, though often not isolated, intermediate in reactions such as the formylation of naphthalene or the chlorination of 2-methylnaphthalene (B46627). researchgate.netgoogle.comrsc.org

The synthesis of this compound can be envisioned through several routes. The free-radical chlorination of 2-methylnaphthalene is a plausible method, though it may yield a mixture of mono-, di-, and trichlorinated products, as well as ring-chlorinated species. google.comrsc.org A more controlled approach would be the electrophilic formylation of naphthalene using reagents like dichloromethyl methyl ether, which would likely produce a mixture of 1- and this compound isomers. nih.govbeilstein-journals.orgresearchgate.netbeilstein-journals.org

The primary synthetic utility of this compound lies in its potential as a precursor to 2-naphthaldehyde (B31174). orgsyn.orgchemicalbook.com The hydrolysis of the dichloromethyl group offers a direct and efficient method to introduce a formyl group at the 2-position of the naphthalene ring. This aldehyde can then be used in a plethora of subsequent reactions, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations, to build more complex molecular structures.

While detailed research findings on the specific reactions and applications of isolated this compound are limited, its role as a key intermediate can be inferred from the established chemistry of related compounds. Its unique reactivity profile warrants further investigation to fully unlock its potential in organic synthesis.

Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₈Cl₂Inferred from structure
Molecular Weight 211.09 g/mol Inferred from structure
Appearance Likely a colorless to pale-yellow liquid or low-melting solidInferred from similar compounds ontosight.ai
Boiling Point Not available
Melting Point Not available
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethers, and insoluble in water.Inferred from similar compounds ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8Cl2

Molecular Weight

211.08 g/mol

IUPAC Name

2-(dichloromethyl)naphthalene

InChI

InChI=1S/C11H8Cl2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H

InChI Key

ZGLSARJGRFRDFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(Cl)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Dichloromethyl Naphthalene

Electrophilic Nature of the Dichloromethyl Moiety: Nuance in Substitution Chemistry

The dichloromethyl group attached to the naphthalene (B1677914) ring at the 2-position serves as a key reactive center. The two chlorine atoms, being good leaving groups, render the benzylic carbon susceptible to nucleophilic attack. This electrophilic character is central to the synthetic utility of 2-(dichloromethyl)naphthalene.

This compound readily undergoes nucleophilic substitution reactions with a variety of nucleophiles. The reaction typically proceeds through a stepwise substitution of the chlorine atoms.

Hydrolysis: In the presence of water, this compound is expected to undergo hydrolysis to initially form 2-(chloromethyl)naphthalene-α-ol, which would be unstable and readily eliminate HCl to form 2-naphthaldehyde (B31174). Further hydrolysis of the remaining chloride is unlikely under neutral conditions but can be facilitated under basic or acidic conditions to ultimately yield naphthalene-2-carboxylic acid. The initial step of this hydrolysis proceeds via an SN1-type mechanism, favored by the ability of the naphthalene ring to stabilize the resulting benzylic carbocation.

Reaction with Cyanide: The reaction of this compound with cyanide ions (e.g., from sodium or potassium cyanide) provides a pathway to introduce a cyano group, a versatile precursor for other functional groups. The reaction is anticipated to proceed sequentially. The first substitution yields 2-(chlorocyanomethyl)naphthalene, and the second substitution gives 2-(dicyanomethyl)naphthalene. These reactions are valuable for carbon chain extension. A related reaction of naphthalene-2,3-dicarbaldehyde with cyanide in the presence of methanol and air leads to a unique oxidative condensation product, highlighting the complex reactivity that can be initiated by cyanide with naphthalene derivatives.

NucleophileProduct(s)Reaction Conditions
Water (H₂O)2-Naphthaldehyde, Naphthalene-2-carboxylic acidNeutral, acidic, or basic
Cyanide (CN⁻)2-(Chlorocyanomethyl)naphthalene, 2-(Dicyanomethyl)naphthaleneAprotic solvent (e.g., DMSO, DMF)

The dichloromethyl group can participate in intramolecular reactions, leading to the formation of new ring systems. These reactions are often driven by the generation of a reactive intermediate, such as a carbocation or a carbanion, which can then attack the adjacent naphthalene ring.

One notable example of such a process is the intramolecular Friedel-Crafts-type reaction. Under the influence of a Lewis acid catalyst, the dichloromethyl group can generate a benzylic carbocation that can then attack an electron-rich position on the naphthalene ring. While the 2-position of the dichloromethyl group directs the attack to other positions, steric hindrance can play a significant role in determining the regioselectivity of the cyclization.

Furthermore, dichloromethyl arenes are known precursors for the synthesis of cyclophanes. In the presence of a strong base, deprotonation of the dichloromethyl group can occur, leading to a carbene or a carbanionic species that can undergo dimerization or react with another aromatic ring to form a cyclophane structure.

Aromatic Reactivity of the Naphthalene Core: Regioselectivity and Electronic Effects

The naphthalene ring system is inherently more reactive towards electrophilic aromatic substitution than benzene due to its lower resonance stabilization energy. The position of substitution on the naphthalene ring is influenced by both kinetic and thermodynamic factors, as well as the nature of any existing substituents.

Naphthalene typically undergoes electrophilic substitution at the C1 (α) position under kinetically controlled conditions, as the carbocation intermediate formed is more stabilized by resonance. However, under thermodynamic control, substitution at the C2 (β) position can be favored for bulky electrophiles or in reactions that are reversible, such as sulfonation.

For a 2-substituted naphthalene, the directing effect of the substituent plays a crucial role in determining the position of further electrophilic attack. The incoming electrophile will be directed to specific positions on either the same ring or the adjacent ring.

In terms of directing effects, the dichloromethyl group is expected to be a meta-director on a benzene ring. However, in the case of naphthalene, the situation is more complex. The deactivating nature of the group will slow down the reaction, and the substitution pattern will be a result of the interplay between the inherent reactivity of the different positions on the naphthalene nucleus and the directing influence of the dichloromethyl group. Electrophilic attack is generally disfavored on the ring bearing the deactivating group. Therefore, substitution is more likely to occur on the other ring, primarily at the C5 and C8 positions, which are the α-positions of the unsubstituted ring.

Position on Naphthalene RingInherent ReactivityInfluence of 2-CHCl₂ GroupPredicted Outcome for Electrophilic Attack
1High (α-position)DeactivatedUnlikely
3Low (β-position)DeactivatedVery Unlikely
4Low (β-position)DeactivatedVery Unlikely
5High (α-position)Less affectedFavored
6Low (β-position)Less affectedPossible
7Low (β-position)Less affectedPossible
8High (α-position)Less affectedFavored

Transition Metal-Catalyzed Transformations

This compound can serve as a substrate in various transition metal-catalyzed cross-coupling reactions. The carbon-chlorine bonds in the dichloromethyl group can be activated by transition metal catalysts, such as those based on palladium, to form new carbon-carbon and carbon-heteroatom bonds.

For instance, in palladium-catalyzed reactions, oxidative addition of the C-Cl bond to a low-valent palladium species can form an organopalladium intermediate. This intermediate can then undergo further reactions, such as transmetalation with an organometallic reagent (e.g., in Suzuki or Stille coupling) or insertion of an alkene or alkyne (e.g., in Heck or Sonogashira coupling), followed by reductive elimination to afford the coupled product and regenerate the palladium catalyst.

While the reactivity of dichloromethyl groups in such reactions is less commonly explored than that of monochloromethyl groups, the principles remain similar. The sequential nature of the substitution allows for the potential to form either mono- or di-substituted products by controlling the stoichiometry of the reagents.

Catalyst SystemReaction TypePotential Product(s)
Pd(PPh₃)₄ / BaseSuzuki Coupling (with boronic acid)2-(Arylchloromethyl)naphthalene, 2-(Diarylmethyl)naphthalene
PdCl₂(PPh₃)₂ / CuI / BaseSonogashira Coupling (with terminal alkyne)2-(Alkynylchloromethyl)naphthalene, 2-(Dialkynylmethyl)naphthalene

Theoretical Insights into Reaction Mechanisms

To gain a deeper understanding of the complex reaction pathways involved in the transformation of this compound and its analogues, researchers have turned to computational chemistry, particularly Density Functional Theory (DFT).

DFT calculations have become an indispensable tool for mapping out the potential energy surfaces of chemical reactions. For the palladium-catalyzed reactions of chloromethylnaphthalene derivatives, DFT studies have been used to investigate the mechanisms of dearomatization and to understand the factors controlling regioselectivity. nih.gov

These studies have elucidated the structures of key intermediates, such as the η³-benzylpalladium complexes, and the transition states that connect them. nih.gov For example, in the Pd-catalyzed dearomatization of a naphthalene allyl chloride with allyltributylstannane, DFT calculations indicated that (η¹-allyl)(η³-allyl)Pd(PH₃) complexes are the main intermediates leading to the ortho-dearomatized product. nih.gov Furthermore, calculations have shown how the specific conformation of the intermediate can dictate whether a reaction proceeds to give an ortho- or para-substituted product. nih.gov DFT has also been used to confirm the widely accepted catalytic cycles for reactions like the Mizoroki-Heck and Sonogashira couplings. acs.orgmdpi.com

DFT calculations allow for the determination of the energy barriers (activation energies) for each elementary step in the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The step with the highest energy barrier corresponds to the rate-limiting step. Computational studies on related systems have investigated these barriers in detail. For instance, in a ligand-controlled dearomative reaction of 1-(chloromethyl)naphthalene, DFT calculations revealed the relative energy barriers for the formation of ortho- versus para-substituted products, explaining the observed regioselectivity based on steric interactions in the transition states.

The stability of intermediates, such as the π-benzylpalladium complex, is also crucial. A more stable intermediate may be less reactive or may open up different reaction pathways. DFT calculations can provide the relative energies of various isomeric intermediates, helping to predict which pathways are energetically favorable. acs.orgresearchgate.net For example, the calculations can determine whether an exo or endo conformation of the η³-benzylpalladium complex is more stable and how that stability influences the subsequent C-C bond-forming step.

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying the characteristic functional groups and probing the conformational landscape of halogenated naphthalenes.

The infrared and Raman spectra of naphthalene and its derivatives exhibit a series of characteristic bands that correspond to specific vibrational modes of the molecule. These bands are instrumental in confirming the presence of the naphthalene core and the attached functional groups.

For the naphthalene ring, characteristic vibrations include C-H stretching, C-C stretching, and various in-plane and out-of-plane bending modes. astrochem.org The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. astrochem.org The C-C stretching vibrations of the aromatic ring are observed in the 1600-1400 cm⁻¹ range. astrochem.orgmdpi.com Out-of-plane C-H bending vibrations, which are particularly sensitive to the substitution pattern on the ring, are found in the 1000-650 cm⁻¹ region. astrochem.orgresearchgate.net

In the case of this compound, the presence of the dichloromethyl group introduces additional characteristic frequencies. The C-Cl stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹. The exact position of these bands can be influenced by the conformation of the dichloromethyl group relative to the naphthalene ring.

A comparative analysis of the spectra of substituted naphthalenes can aid in the assignment of these bands. For instance, the IR spectrum of 2-naphthol shows characteristic out-of-plane C-H bends for a naphthalene ring with one, two, and four adjacent hydrogens. researchgate.net Similarly, studies on various polycyclic aromatic hydrocarbons (PAHs), including naphthalene, have detailed the shifts in Raman peaks corresponding to C-C stretching and ring breathing modes, which are influenced by the molecular structure. researchgate.netusra.edu

Table 1: Characteristic Vibrational Frequencies for Naphthalene Derivatives

Vibrational Mode Typical Frequency Range (cm⁻¹) Reference
Aromatic C-H Stretch3100-3000 astrochem.org
Aromatic C=C Stretch1600-1400 astrochem.orgmdpi.com
C-H In-plane Bend1300-1100 astrochem.org
C-H Out-of-plane Bend1000-650 astrochem.orgresearchgate.net
C-Cl Stretch800-600N/A

This table is generated based on typical ranges for the specified vibrational modes and may vary for specific molecules.

Vibrational spectroscopy is a sensitive probe of molecular conformation. lumenlearning.comlibretexts.org For a molecule like this compound, rotation around the single bond connecting the dichloromethyl group to the naphthalene ring can lead to different rotational isomers (rotamers), each with a distinct vibrational spectrum.

The study of the energetics between these different rotamers is known as conformational analysis. lumenlearning.com By analyzing the changes in the vibrational spectra, particularly in the fingerprint region where skeletal vibrations and C-Cl stretching modes occur, it is possible to identify the stable conformers and potentially determine their relative populations. The stability of different isomers is influenced by the spatial orientation and through-space interactions of the substituents. lumenlearning.com

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H and ¹³C NMR spectra of this compound provide a unique fingerprint of its molecular structure. The chemical shifts (δ) of the protons and carbons are highly sensitive to their electronic environment, which is influenced by the aromatic ring currents and the electronegativity of the chlorine atoms.

In the ¹H NMR spectrum, the aromatic protons of the naphthalene ring typically resonate in the downfield region, usually between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns of these protons are dependent on their position on the naphthalene ring. The proton of the dichloromethyl group (-CHCl₂) would appear as a singlet, and its chemical shift would be significantly downfield due to the deshielding effect of the two chlorine atoms and the adjacent aromatic ring.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the naphthalene ring will have distinct chemical shifts, which can be assigned based on established data for substituted naphthalenes. researchgate.netmdpi.com The carbon of the dichloromethyl group will also have a characteristic chemical shift, influenced by the attached chlorine atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Naphthalene Protons7.0 - 8.5N/A
-CHCl₂ Proton~6.5 - 7.5N/A
Naphthalene Carbons120 - 140120 - 140
-CHCl₂ CarbonN/A~70 - 80

This table provides estimated chemical shift ranges based on general principles of NMR spectroscopy and data for similar compounds. Actual values may vary.

While this compound itself is not chiral, advanced NMR techniques are crucial for determining the stereochemistry of more complex halogenated naphthalene derivatives that may contain stereocenters. ipb.ptwordpress.com Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to establish the spatial proximity of different protons within a molecule, which is essential for assigning relative stereochemistry. ipb.pt

For molecules with complex coupling patterns, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. mdpi.comipb.ptresearchgate.net These techniques help to establish connectivity between protons and carbons, allowing for the unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra. mdpi.comresearchgate.net

Mass Spectrometry Techniques in Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry can confirm the molecular formula (C₁₁H₈Cl₂) and provide information about its fragmentation pattern, which can further support the structural assignment.

The mass spectrum of a dichlorinated compound is characterized by a distinctive isotopic pattern for the molecular ion peak (M⁺). Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic M, M+2, and M+4 peak pattern in the mass spectrum, with relative intensities of approximately 9:6:1 for a molecule containing two chlorine atoms. This isotopic signature is a definitive indicator of the presence of two chlorine atoms in the molecule.

While a specific mass spectrum for this compound was not found in the search results, the NIST WebBook provides mass spectra for related compounds like 2,3-dichloronaphthalene and 1-(chloromethyl)naphthalene, which can serve as a reference for the expected fragmentation patterns. nist.govnist.gov The fragmentation of this compound would likely involve the loss of chlorine atoms and potentially the dichloromethyl group itself.

An in-depth examination of the spectroscopic techniques used to characterize halogenated naphthalene derivatives, with a specific focus on this compound, is presented in this article. The methodologies discussed provide crucial insights into the electronic structure, excited-state dynamics, and solid-state conformation of these compounds.

Role of 2 Dichloromethyl Naphthalene in Advanced Organic Synthesis and Materials Chemistry

A Gateway to Complex Naphthalene (B1677914) Architectures

The strategic importance of 2-(dichloromethyl)naphthalene in organic synthesis lies in its role as a versatile building block. The dichloromethyl group can be readily converted into other functional moieties, most notably the formyl group, yielding 2-naphthaldehyde (B31174). This transformation unlocks a plethora of synthetic possibilities for constructing intricate molecular structures based on the naphthalene scaffold.

Crafting Multi-Substituted Naphthalene Derivatives

The conversion of this compound to 2-naphthaldehyde provides a key intermediate for the synthesis of multi-substituted naphthalene derivatives. One of the most powerful methods for achieving this is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene (B1212753) compound, leading to the formation of a new carbon-carbon double bond.

In the context of 2-naphthaldehyde, it can react with various active methylene compounds, such as malononitrile (B47326) and ethyl 2-cyanoacetate, to yield a range of functionalized naphthalene derivatives. For instance, the reaction with malononitrile produces 2-(naphthalen-2-ylmethylene)malononitrile, a compound with potential applications in materials science due to its electronic properties. While bulkier aromatic aldehydes like 2-naphthaldehyde can sometimes exhibit lower reactivity due to steric hindrance, the use of suitable catalysts can facilitate these transformations, affording the desired products in good yields researchgate.net.

The Knoevenagel condensation of 2-naphthaldehyde with Meldrum's acid is another example of its utility in generating complex naphthalene structures. This reaction, which can be performed under neutral conditions in water using a cage-like catalyst, yields 5-(naphthalen-2-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione amazonaws.com. These types of reactions highlight the importance of this compound as a precursor to a key aldehyde intermediate for creating diverse and highly functionalized naphthalene systems.

A Precursor in the Synthesis of Natural Product Analogues

While direct applications of this compound as a precursor in the total synthesis of natural products are not extensively documented, its conversion to 2-naphthaldehyde provides a synthetically useful handle for constructing analogues of naturally occurring compounds. Many natural products contain a naphthalene core, and the introduction of substituents at the 2-position is often a key step in their synthesis chemistryviews.org.

The aldehyde functionality of 2-naphthaldehyde allows for a variety of subsequent chemical transformations, such as Wittig reactions, Grignard additions, and reductive aminations, to build up the complexity required for natural product synthesis. For example, the formyl group can be elaborated into longer carbon chains or converted into other functional groups commonly found in natural products. The strategic placement of the aldehyde at the 2-position of the naphthalene ring makes it a valuable starting material for the synthesis of analogues of bioactive molecules, enabling the exploration of structure-activity relationships.

Enhancing Analytical Methodologies

The unique reactivity of the naphthalene scaffold and its derivatives has led to their application in the development of advanced analytical techniques. This compound, through its conversion to 2-naphthaldehyde, serves as a valuable precursor for creating reagents and probes that enhance the detection and separation of various analytes.

A Derivatization Reagent for Improved Detection and Separation

In chromatographic techniques like High-Performance Liquid Chromatography (HPLC), derivatization is often employed to improve the detection and separation of analytes that lack a suitable chromophore or fluorophore. Aldehydes are known to react with primary amines and hydrazines to form Schiff bases or hydrazones, which are often highly conjugated and thus exhibit strong UV absorbance or fluorescence.

While specific studies detailing the use of this compound itself as a derivatizing agent are limited, its derivative, 2-naphthaldehyde, is an excellent candidate for this purpose. For example, 2-hydroxy-1-naphthaldehyde (B42665) has been successfully used as a derivatizing reagent for the fluorescence detection of amino acids in HPLC nih.govresearchgate.net. Similarly, naphthalene-2,3-dialdehyde is a well-established reagent for the sensitive determination of hydrazines in water samples via pre-column derivatization, forming strongly fluorescent derivatives that can be detected at very low concentrations researchgate.nettandfonline.comresearchgate.nettandfonline.com. These examples strongly suggest the potential of 2-naphthaldehyde, and by extension this compound, as a valuable tool for the derivatization of amine- and hydrazine-containing analytes, enhancing their detectability in complex matrices.

Analyte TypeDerivatizing Agent (Naphthalene-based)Detection Method
Amino Acids2-Hydroxy-1-naphthaldehydeFluorescence
HydrazinesNaphthalene-2,3-dialdehydeFluorescence
Alkylhydrazines1-Nitro-2-naphthaldehydeUHPLC-MS/MS

Building Blocks for Analytical Probes

The development of fluorescent probes for the detection of specific analytes, such as metal ions, is a rapidly growing area of analytical chemistry. Naphthalene derivatives are frequently used as the fluorophore component of these probes due to their excellent photophysical properties.

The synthesis of these probes often involves the condensation of a naphthaldehyde derivative with a molecule containing a recognition site for the target analyte. For instance, Schiff bases derived from 2-hydroxy-1-naphthaldehyde have been shown to be effective fluorescent probes for the detection of zinc ions (Zn²⁺) and aluminum ions (Al³⁺) nih.govresearchgate.netscispace.commdpi.com. The binding of the metal ion to the Schiff base ligand results in a change in the fluorescence properties of the naphthalene fluorophore, allowing for the sensitive and selective detection of the metal ion.

The versatility of the aldehyde group in 2-naphthaldehyde allows for the synthesis of a wide variety of Schiff bases with different recognition moieties, enabling the development of probes for a range of analytes. This makes this compound a valuable starting material in the design and synthesis of novel analytical probes for chemical analysis.

A Key Intermediate for Specialty Chemicals

Beyond its applications in complex synthesis and analytical chemistry, this compound, primarily through its conversion to 2-naphthaldehyde, serves as a crucial intermediate in the production of various specialty chemicals, excluding pharmaceuticals and agrochemicals.

The reactivity of the aldehyde group in 2-naphthaldehyde makes it a valuable precursor for the synthesis of dyes and polymers. Naphthalene-based compounds are widely used as intermediates in the dye industry to produce a range of colors nih.govunb.cajchemrev.comcuhk.edu.hkupb.ro. The incorporation of the naphthalene moiety can enhance the color fastness and brightness of the dyes.

In the field of polymer chemistry, naphthaldehyde can be used as a monomer in condensation polymerization reactions. For example, porous polyaminal-linked polymers have been synthesized from the polycondensation of naphthaldehyde and melamine (B1676169) mdpi.comkaust.edu.sanih.gov. These polymers exhibit high thermal stability and have potential applications in gas adsorption and heavy metal removal. The use of naphthalene-containing precursors in polymer synthesis can impart desirable properties such as improved thermal stability and mechanical strength to the resulting materials mdpi.comgoogle.com.

The ability to introduce the naphthalene core into larger molecular structures through the versatile chemistry of the aldehyde group makes this compound an important intermediate in the development of a wide range of specialty chemicals with tailored properties for various industrial applications.

Emerging Research Areas in Naphthalene-Based Functional Systems

The field of materials science is continually seeking novel molecular building blocks to create functional systems with tailored properties. Naphthalene derivatives, prized for their rigid, planar structure and rich electron density, are at the forefront of this research. nbinno.comresearchgate.net While established naphthalene-based compounds have found applications in various domains, the exploration of less common derivatives like this compound opens up new avenues for the design of advanced materials. The unique reactivity of the dichloromethyl group, serving as a latent aldehyde or a precursor for other functionalities, presents intriguing possibilities for the synthesis of innovative naphthalene-based functional systems.

One of the most promising emerging research areas lies in the development of novel conjugated polymers for organic electronics. The incorporation of the naphthalene moiety into polymer backbones is known to enhance thermal stability and charge transport properties. gatech.edu The dichloromethyl group on the naphthalene ring could serve as a versatile handle for post-polymerization modification, allowing for the fine-tuning of the electronic and optical properties of these materials. For instance, hydrolysis of the dichloromethyl groups to aldehydes could introduce reactive sites for cross-linking or for the attachment of fluorescent dyes or other functional moieties.

Another burgeoning area of research is the design of porous organic frameworks (POFs) and metal-organic frameworks (MOFs) for applications in gas storage, separation, and catalysis. The rigid structure of the naphthalene unit makes it an excellent candidate for the construction of robust porous materials. This compound could be envisioned as a ditopic or polytopic linker in the synthesis of such frameworks. The dichloromethyl groups could be converted to other functional groups, such as carboxylic acids or amines, which can then coordinate with metal ions to form MOFs or undergo condensation reactions to form POFs. The inherent porosity and the electronic properties of the naphthalene core could lead to materials with high selectivity for specific gases or with catalytic activity for various organic transformations.

Furthermore, the development of advanced sensor technologies represents a significant area of interest. Naphthalene-based fluorescent probes have been extensively studied for the detection of various analytes. mdpi.com The dichloromethyl group in this compound can be transformed into a variety of functional groups that can act as binding sites for specific ions or molecules. For example, conversion to an aldehyde or a carboxylic acid could provide a coordination site for metal ions, and the subsequent change in the fluorescence of the naphthalene core upon binding could be used for sensing applications.

In the realm of supramolecular chemistry, the naphthalene unit is a well-known building block for constructing complex host-guest systems. nih.govacs.org The dichloromethyl group can be utilized to introduce specific recognition motifs or reactive sites onto the naphthalene scaffold. This could enable the creation of novel macrocycles or cages with tailored cavities for the selective binding of guest molecules. Such systems could find applications in drug delivery, molecular recognition, and catalysis.

While the direct application of this compound in these emerging areas is still in its nascent stages, the potential is undeniable. The versatility of the dichloromethyl group as a synthetic precursor, combined with the inherent properties of the naphthalene core, provides a rich platform for the development of the next generation of functional materials. Future research will likely focus on overcoming the synthetic challenges associated with this compound and exploring its full potential in these exciting and rapidly evolving fields.

Research AreaPotential Role of this compoundDesired Properties of Resulting System
Conjugated Polymers Monomer or precursor for post-polymerization modificationEnhanced thermal stability, tunable electronic and optical properties, improved charge transport
Porous Organic Frameworks (POFs) and Metal-Organic Frameworks (MOFs) Building block (linker) after functional group transformationHigh surface area, tailored porosity, gas storage and separation capabilities, catalytic activity
Advanced Sensors Precursor for fluorescent probes with specific binding sitesHigh sensitivity and selectivity, fluorescent response to analytes
Supramolecular Chemistry Component for constructing host-guest systemsMolecular recognition, encapsulation of guest molecules, applications in drug delivery

Future Research Directions and Unexplored Avenues for 2 Dichloromethyl Naphthalene

Development of Novel and Sustainable Synthetic Routes with Improved Efficiency

The synthesis of polysubstituted naphthalenes has traditionally relied on methods that can involve harsh conditions or multiple steps. nih.gov Future research will likely prioritize the development of green and efficient synthetic pathways to 2-(Dichloromethyl)naphthalene and its derivatives. rsc.org This involves exploring methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of investigation could include:

Direct C-H Dichloromethylation: Investigating catalytic systems that can directly install a dichloromethyl group onto the naphthalene (B1677914) C-H bond would represent a significant leap in efficiency, avoiding pre-functionalization steps.

Flow Chemistry: Utilizing microreactor technology could enable better control over reaction parameters, improve safety for potentially energetic reactions, and allow for streamlined scale-up.

Biocatalysis: The use of enzymes to catalyze specific transformations could offer high selectivity under mild conditions, contributing to more sustainable processes.

A comparative overview of potential synthetic strategies is presented below.

Synthetic StrategyPotential AdvantagesKey Research Challenges
Catalytic C-H FunctionalizationHigh atom economy, reduced number of steps.Achieving high regioselectivity, catalyst stability and cost.
Flow Chemistry SynthesisEnhanced safety, precise process control, easy scalability.Initial setup costs, potential for clogging with solid byproducts.
Biocatalytic RoutesHigh selectivity, mild reaction conditions, environmentally benign.Enzyme stability, substrate scope, and reaction rates.
Mechanochemical SynthesisReduced solvent usage, potential for novel reactivity.Understanding reaction mechanisms, scalability for industrial production.

These innovative approaches could provide more sustainable and cost-effective access to this compound, facilitating its broader study and application. chemistryviews.orgresearchgate.net

Exploration of Underutilized Reactivity Pathways and Catalytic Systems

The dichloromethyl group is a versatile functional handle, yet its reactivity in the context of the naphthalene system is not fully explored. Future studies should aim to uncover novel transformations and develop new catalytic systems to exploit its synthetic potential.

Unexplored avenues include:

Reductive and Oxidative Transformations: Systematic investigation into the controlled reduction to the monochloromethyl or methyl group, or oxidation to the corresponding aldehyde or carboxylic acid, could provide access to a range of valuable derivatives.

Catalytic Cross-Coupling Reactions: While the related chloromethylnaphthalene undergoes nucleophilic substitution, the dichloromethyl analogue could participate in novel metal-catalyzed cross-coupling reactions, potentially forming unique C-C or C-heteroatom bonds. nbinno.com

Dearomatization Reactions: Exploring visible-light energy-transfer catalysis could enable intermolecular dearomative cycloaddition reactions, transforming the flat aromatic naphthalene core into complex three-dimensional structures. nih.govresearchgate.net

The table below outlines potential catalytic systems for investigation.

Reaction TypePotential Catalytic SystemExpected Product Class
Selective ReductionTransition metal hydrides (e.g., using Pd or Ni catalysts)2-(Chloromethyl)naphthalene, 2-Methylnaphthalene (B46627)
Controlled OxidationSupported metal oxides (e.g., RuO₂, MnO₂)2-Naphthaldehyde (B31174), 2-Naphthoic acid
Cross-CouplingPalladium or Nickel complexes with tailored ligandsAryl-, vinyl-, or alkynyl-substituted naphthalenes
CycloadditionPhotoredox catalysts (e.g., iridium or ruthenium complexes)Bicyclo[2.2.2]octa-2,5-diene scaffolds

The metabolism of 2-methylnaphthalene proceeds through the same pathway as naphthalene, suggesting that the core enzymatic machinery could potentially be adapted for biotransformations of this compound derivatives. nih.gov Further research into palladium and platinum catalysts, which show different behaviors in the dehydrogenation of decalin to naphthalene, could also inspire new catalytic approaches for reactions involving the naphthalene core. rsc.org

Advanced Spectroscopic and Structural Characterization Techniques for Dynamic Systems

The conformational flexibility of the dichloromethyl group and its interaction with the naphthalene ring system can lead to complex dynamic behaviors. Advanced spectroscopic and computational methods are crucial for a comprehensive understanding of these properties.

Future research should employ:

2D and Solid-State NMR Spectroscopy: To elucidate the precise spatial arrangement and intermolecular interactions in both solution and the solid state.

Time-Resolved Spectroscopy: Techniques like femtosecond transient absorption can probe the dynamics of excited states, which is essential for understanding photochemical reactivity and the properties of potential materials.

Computational Chemistry: High-level Density Functional Theory (DFT) and ab initio calculations can model molecular geometries, vibrational frequencies, and electronic transitions, providing a powerful complement to experimental data. nih.gov These methods can also predict the stability of different conformers and tautomers.

A study on microhydrated naphthalene revealed that far-IR spectra can only be accurately understood in terms of dynamic structures, highlighting the need for techniques that can capture molecular motion. nih.gov Similarly, structural analysis of sterically crowded naphthalene derivatives has shown significant deformations in the naphthalene framework, a factor that could be relevant for bulky derivatives of this compound. caltech.edu

Integration of Machine Learning and Artificial Intelligence in Predictive Organic Chemistry

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of reaction outcomes, material properties, and synthetic pathways. researchgate.netrsc.org Applying these tools to this compound can accelerate discovery and optimization.

Potential applications include:

Reaction Prediction: AI models trained on large reaction databases can predict the most likely products of a given reaction, identify potential side reactions, and suggest optimal conditions. nih.govrsc.org

Property Prediction: ML algorithms can be used to predict physical, chemical, and electronic properties of novel derivatives of this compound before they are synthesized, guiding experimental efforts toward molecules with desired characteristics.

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes to complex target molecules derived from this compound.

The development of artificial neural networks for predicting the electronic coupling of naphthalene pairs demonstrates the potential of ML in understanding the fundamental properties of naphthalene-based systems. github.com This approach could be extended to predict the properties of materials derived from this compound. The broader field of predictive chemistry continues to advance, offering powerful tools for reaction development and discovery. frontiersin.org

Potential for Advanced Functional Materials through Tailored Derivatization (excluding biological/clinical applications)

The naphthalene core is a key component in many advanced functional materials due to its electronic and optical properties. nih.gov The dichloromethyl group serves as a reactive handle for incorporating this compound into larger molecular architectures or polymers for materials science applications.

Future research could focus on:

Porous Organic Frameworks (POFs): The derivatization of this compound could yield building blocks for synthesizing porous materials with applications in gas storage or catalysis. The synthesis of naphthalene-based porous organic salts for photocatalysis serves as a promising precedent. rsc.org

Organic Semiconductors: By synthesizing conjugated polymers or oligomers, the electronic properties of the naphthalene unit could be harnessed for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Novel Fluorophores: Derivatization of the naphthalene core can significantly alter its fluorescence properties. researchgate.netnih.govnih.gov The dichloromethyl group can be converted to other functionalities to create novel sensors or imaging agents for non-biological systems.

The table below summarizes potential material applications and the corresponding derivatization strategies.

Material ClassDerivatization StrategyPotential Application
Porous Organic PolymersConversion to dialdehydes or diamines for polymerization.Gas separation and storage, heterogeneous catalysis.
Conjugated PolymersCross-coupling reactions to link naphthalene units with other aromatic systems.Organic electronics, photovoltaics.
Molecular SwitchesIntroduction of photochromic or electrochromic moieties.Smart materials, data storage.
Liquid CrystalsAttachment of long alkyl chains or other mesogenic groups.Display technologies.

By systematically exploring these research avenues, the scientific community can build a comprehensive understanding of this compound and unlock its potential for creating novel molecules and materials with tailored functions.

Q & A

Q. Q1. What are the primary synthetic routes for 2-(Dichloromethyl)naphthalene, and how do reaction conditions influence yield and purity?

Answer: this compound is typically synthesized via electrophilic substitution or halogenation of naphthalene derivatives. Key methods include:

  • Friedel-Crafts alkylation using dichloromethane derivatives under Lewis acid catalysis (e.g., AlCl₃) .
  • Chlorination of methylnaphthalene precursors using Cl₂ or SOCl₂ under controlled temperature (80–120°C) to avoid over-chlorination .

Critical factors:

  • Catalyst selection : AlCl₃ improves regioselectivity but requires anhydrous conditions.
  • Solvent polarity : Non-polar solvents (e.g., CCl₄) minimize side reactions.
  • Yield optimization : Reported yields range from 45% (direct chlorination) to 70% (stepwise synthesis) .

Q. Q2. How is this compound structurally characterized, and what analytical techniques are most reliable?

Answer: Structural elucidation combines:

  • NMR spectroscopy :
    • ¹H NMR : Distinct signals for dichloromethyl protons (δ 4.5–5.0 ppm) and aromatic protons (δ 7.2–8.3 ppm) .
    • ¹³C NMR : Dichloromethyl carbon appears at δ 45–50 ppm .
  • Mass spectrometry : Molecular ion peak at m/z 210–212 (M⁺ with Cl isotopes) .
  • X-ray crystallography : Confirms spatial arrangement of the dichloromethyl group relative to the naphthalene ring .

Validation : Cross-referencing with computational models (DFT) ensures accuracy in peak assignments .

Advanced Research Questions

Q. Q3. What are the mechanistic pathways for this compound’s metabolic activation, and how do they correlate with toxicity?

Answer: In vivo studies suggest:

  • Phase I metabolism : Cytochrome P450 enzymes (CYP2E1, CYP1A2) oxidize the dichloromethyl group to reactive intermediates (e.g., dichloromethanol), which form DNA adducts .
  • Phase II detoxification : Glutathione-S-transferase (GST) conjugates reduce electrophilic intermediates, but species-dependent GST efficiency explains variability in toxicity .

Q. Key data :

SpeciesMetabolite DetectedToxicity Outcome
RatDichloromethanolHepatic necrosis
HumanGST conjugatesReduced cytotoxicity
Source: ATSDR systematic review protocols

Q. Q4. How do conflicting data on this compound’s environmental persistence arise, and what methodologies resolve these discrepancies?

Answer: Discrepancies in half-life (e.g., 15–90 days in soil) stem from:

  • Experimental variables : pH, microbial activity, and organic carbon content .
  • Analytical limitations : GC-MS vs. HPLC detection thresholds for degradation byproducts (e.g., chlorinated naphthoquinones) .

Q. Resolution strategies :

Controlled microcosm studies : Standardize soil composition and microbial consortia .

Isotope labeling : Track ¹⁴C-labeled compounds to quantify mineralization rates .

Q. Q5. What are the best practices for assessing the risk of bias in toxicological studies of this compound?

Answer: Use standardized tools from ATSDR’s systematic review framework:

  • For animal studies : Evaluate randomization, blinding, and dose-response consistency (Table C-7, ).
  • For epidemiological data : Assess confounding factors (e.g., co-exposure to PAHs) and outcome reporting completeness (Table C-6, ).

Q. Scoring system :

CriteriaLow RiskHigh Risk
Dose randomization✔️
Allocation concealment✔️
Adapted from ATSDR risk-of-bias questionnaires

Q. Q6. How can computational models predict this compound’s interaction with biological targets?

Answer:

  • Molecular docking : Simulate binding to CYP450 isoforms using AutoDock Vina .
  • QSAR models : Correlate chlorination patterns with bioactivity (e.g., EC₅₀ for cytotoxicity) .

Validation : Compare predictions with in vitro enzyme inhibition assays (e.g., IC₅₀ values for CYP2E1) .

Q. Q7. What are the critical gaps in understanding this compound’s role in oxidative stress pathways?

Answer:

  • Unresolved mechanisms : Whether ROS generation is primary (direct redox cycling) or secondary (mitochondrial dysfunction) .
  • Biomarker limitations : Current markers (e.g., 8-OHdG) lack specificity for dichloromethyl-derived adducts .

Q. Research priorities :

  • Develop isotope dilution LC-MS/MS methods for adduct quantification .
  • Use CRISPR-engineered cell lines to isolate oxidative stress pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.